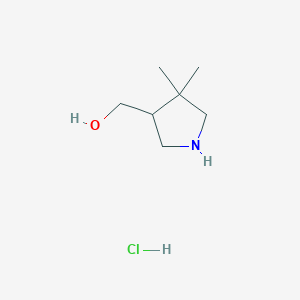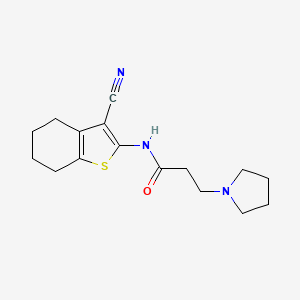
3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PDTC or Pyrrolidine dithiocarbamate and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Electrochromic Materials
Thiadiazoles, including structures similar to 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, have been explored for their electron-accepting abilities in the development of electrochromic materials. These compounds are key in creating fast-switching, green electrochromic polymers with low bandgaps, indicating potential applications in smart windows, displays, and other technologies requiring color change capabilities (Ming et al., 2015). Such materials exhibit favorable redox activity, stability, and kinetic properties, making them promising for future electrochromic device development.
Insecticidal Applications
Research on thiadiazole derivatives has also extended into the agricultural sector, where these compounds are synthesized and assessed for their insecticidal properties. Studies have shown that certain thiadiazole-based heterocycles exhibit significant activity against agricultural pests, such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This opens avenues for the development of novel, effective pesticides that can contribute to sustainable agricultural practices.
Antimicrobial and Anticancer Agents
The structural framework of thiadiazoles, including those structurally related to this compound, has been utilized in the synthesis of compounds with promising antimicrobial and anticancer activities. These synthesized thiadiazole derivatives have shown significant action against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Swapna et al., 2013). The broad spectrum of biological activity attributed to thiadiazole derivatives underlines their importance in pharmaceutical research and drug development.
Molecular Docking Studies
Further research on thiadiazole derivatives involves molecular docking studies to explore their interactions with biological targets. These studies provide insights into the potential mechanisms of action of thiadiazole-based compounds, including their binding affinities and inhibition capabilities against specific proteins or enzymes involved in disease pathways. This research direction is crucial for the rational design of novel therapeutic agents with enhanced efficacy and specificity (Abouzied et al., 2022).
Propriétés
IUPAC Name |
3-pyrrolidin-3-yloxy-1,2,5-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVRVJDKMBZBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NSN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)
![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)


![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
